3-(phenylthio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
Description
This compound features a propanamide backbone with a phenylthio group at the 3-position and a 1,2,3-triazole ring substituted at the 1-position with a thiophen-3-yl moiety. The triazole is further functionalized with a methylene linker to the propanamide nitrogen. Its structural complexity arises from the integration of sulfur-containing heterocycles (thiophene and phenylthio groups) and the triazole core, which is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
Properties
IUPAC Name |
3-phenylsulfanyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c21-16(7-9-23-15-4-2-1-3-5-15)17-10-13-11-20(19-18-13)14-6-8-22-12-14/h1-6,8,11-12H,7,9-10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCQRMSBUSUIFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=CN(N=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylthio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The thiophene ring can be introduced via a Suzuki coupling reaction, and the phenylthio group can be added through a nucleophilic substitution reaction. The final step involves the formation of the amide bond through a condensation reaction between the carboxylic acid and an amine .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(phenylthio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and phenylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of this compound is C17H18N2OS. The synthesis typically involves several key steps:
- Formation of the Phenylthio Group : Reacting a suitable phenylthiol with a halogenated precursor under basic conditions.
- Construction of the Triazole Ring : Utilizing methods such as the Huisgen cycloaddition reaction to form the triazole structure.
- Amide Formation : Finalizing the structure by reacting an amine with an acyl chloride or anhydride.
Research indicates that this compound exhibits various biological activities, particularly in anticancer and antimicrobial research.
Anticancer Activity
Studies have shown that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For instance, compounds containing triazole rings have been evaluated for their ability to inhibit cancer cell proliferation. The incorporation of the thiophenyl group enhances the compound's potency against various cancer cell lines, demonstrating IC50 values in the low micromolar range .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research on similar triazole derivatives indicates effectiveness against bacterial strains and fungi, making it a candidate for further investigation in antimicrobial drug development .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(phenylthio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The thiophene and phenylthio groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Triazole Moieties
Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl Carbamate (Compound 3, )
- Structure : Contains a 1,2,4-triazole ring instead of 1,2,3-triazole. The substituents include a phenylacetyl group and an ethyl carbamate.
- Synthesis : Derived from nucleophilic substitution reactions, contrasting with the CuAAC method used for the target compound.
- Key Data : ¹H-NMR peaks at δ 13.0 ppm (NH-triazole) confirm triazole protonation, a feature absent in 1,2,3-triazoles due to their different electronic environments .
N-((1-(4-Acetamidophenyl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide (Compound 54, )
- Structure : Shares the 1,2,3-triazole core but substitutes thiophen-3-yl with a 4-acetamidophenyl group.
- Synthesis : Utilizes CuAAC, similar to the target compound, but employs azides derived from acetamidophenyl precursors.
Thiophene-Containing Analogues
(S)-N-Methyl-3-(Naphthalen-1-yloxy)-3-(Thiophen-3-yl)propan-1-amine (Compound e, )
- Structure : Features a thiophen-3-yl group linked to a propanamine backbone instead of a triazole-propanamide system.
- Key Differences : The absence of a triazole reduces hydrogen-bonding capacity, while the naphthalenyloxy group introduces aromatic bulk, likely affecting pharmacokinetics .
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(Substituted-phenyl)propanamides ()
- Structure : Replaces the triazole-thiophene unit with a 1,3,4-oxadiazole-thiazole system.
- Synthesis : Involves multi-step reactions (e.g., hydrazine reflux, CS₂/KOH treatment), contrasting with the streamlined CuAAC approach for triazoles .
- Activity : Thiazole and oxadiazole moieties are associated with antimicrobial activity, suggesting divergent applications compared to triazole derivatives .
Propanamide Backbone Analogues
(S)-2-Acetamido-N-(3-((1-(3,4-Dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide (Compound 2, )
- Structure : Complex propanamide with pyrazole and dichlorophenyl substituents.
- The dichlorophenyl group enhances lipophilicity, which may influence membrane permeability .
Structural and Functional Implications
- Triazole vs. Thiazole/Oxadiazole : Triazoles (1,2,3) offer regiospecificity via CuAAC, while thiazoles/oxadiazoles require more complex syntheses. Triazoles also exhibit stronger hydrogen-bonding capacity .
- Thiophen-3-yl vs. Thiophen-2-yl : The 3-position in thiophene may confer distinct electronic effects, influencing aromatic stacking interactions compared to 2-substituted analogues .
Biological Activity
3-(phenylthio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 3-(phenylthio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is , with a molecular weight of 385.5 g/mol. Its structure includes a phenylthio group and a triazole moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O2S |
| Molecular Weight | 385.5 g/mol |
| CAS Number | 2034321-09-8 |
Synthesis
The compound can be synthesized through various methods that involve coupling reactions between thiophenes and triazoles. The synthesis typically involves the formation of the triazole ring followed by the introduction of the phenylthio group. The detailed synthetic pathway can be found in literature focusing on related compounds and methodologies .
Anticancer Activity
Research indicates that derivatives similar to 3-(phenylthio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : Compounds with similar structures have shown IC50 values as low as 1.1 μM, indicating potent activity against breast cancer cells .
- HCT116 (Colon Cancer) : Similar derivatives demonstrated IC50 values around 2.6 μM .
These compounds often act through mechanisms such as thymidylate synthase inhibition, leading to apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits good inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The antimicrobial activity is likely attributed to the presence of the thiophene and triazole moieties, which are known to enhance bioactivity .
The mechanisms through which 3-(phenylthio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide exerts its effects include:
- Thymidylate Synthase Inhibition : As noted, this compound inhibits thymidylate synthase, a crucial enzyme in DNA synthesis.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing proliferation.
- Antimicrobial Action : The structural components may disrupt bacterial cell membranes or interfere with metabolic pathways.
Case Studies
Several studies have documented the biological activities of compounds related to 3-(phenylthio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide:
- Study on Anticancer Activity : A study published in Frontiers in Chemistry demonstrated that triazole derivatives had significant cytotoxic effects on breast cancer cells while showing low toxicity on normal cells .
- Antimicrobial Evaluation : Research highlighted in MDPI reported that thiophene-linked triazoles exhibited promising antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
